Antagonist Potency: [Tyr(Me)³]ANG III vs. Sarmesin in Rat Isolated Uterus Assay
In the rat isolated uterus assay, [Tyr(Me)³]ANG III (this compound) exhibited a pA₂ antagonist potency of less than 6, whereas its octapeptide counterpart Sarmesin ([Sar¹,Tyr(Me)⁴]ANG II) achieved a pA₂ of 8.1 under the same experimental conditions [1]. This represents a greater than 100-fold reduction in antagonist potency attributable to the deletion of the N-terminal sarcosine (or aspartic acid) residue. Both peptides shared negligible agonist activity of less than 0.1% relative to angiotensin II [1].
| Evidence Dimension | Antagonist potency (pA₂) |
|---|---|
| Target Compound Data | pA₂ < 6 |
| Comparator Or Baseline | Sarmesin ([Sar¹,Tyr(Me)⁴]ANG II): pA₂ = 8.1 |
| Quantified Difference | > 100-fold lower potency for the target compound |
| Conditions | Rat isolated uterus assay; Schild plot analysis; antagonist and agonist potencies determined as described in Matsoukas et al., J Med Chem 1985 |
Why This Matters
This quantitative potency gap establishes that the des-Asp¹ modification drastically attenuates antagonist activity at angiotensin receptors in smooth muscle, making this compound unsuitable as a high-potency antagonist but potentially useful as a selectivity probe or negative control where a weak antagonist with minimal agonist activity is required.
- [1] Matsoukas JM, Goghari MH, Scanlon MN, Franklin KJ, Moore GJ. Synthesis and biological activities of analogues of angiotensins II and III containing O-methyltyrosine and D-tryptophan. J Med Chem. 1985 Jun;28(6):780-3. PMID: 4009600. View Source
